molecular formula C18H27NO3 B7344422 2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol

2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol

Cat. No. B7344422
M. Wt: 305.4 g/mol
InChI Key: KWVZVLZJMUZRDH-VJZABPCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol, commonly known as BOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOE is a chiral compound that belongs to the family of beta-adrenergic agonists and has been synthesized by several methods.

Mechanism of Action

BOE acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This results in the activation of the cyclic adenosine monophosphate (cAMP) pathway, leading to bronchodilation, vasodilation, and anabolic effects.
Biochemical and physiological effects:
BOE has been shown to have several biochemical and physiological effects, including bronchodilation, vasodilation, anabolic effects, and increased heart rate and cardiac output. BOE has also been shown to increase glucose uptake and glycogenolysis, leading to increased energy production.

Advantages and Limitations for Lab Experiments

BOE has several advantages for lab experiments, including its high purity and stability. However, BOE is a chiral compound, which can make it difficult to work with in some experiments. BOE also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of BOE, including its potential use as a treatment for respiratory and cardiovascular diseases, its anabolic effects in livestock and plant growth, and its potential use in veterinary medicine. Further research is needed to fully understand the mechanism of action of BOE and its long-term effects in various fields.

Synthesis Methods

BOE can be synthesized by several methods, including the reaction of 3,5-dimethoxyphenylacetonitrile with (1S,6S)-7-bicyclo[4.2.0]oct-1-ene-3,4-diol in the presence of a reducing agent. Another method involves the reduction of 3,5-dimethoxyphenylacetonitrile with sodium borohydride followed by the reaction with (1S,6S)-7-bicyclo[4.2.0]oct-1-ene-3,4-diol. Both methods have been reported to yield BOE with high purity and yield.

Scientific Research Applications

BOE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and veterinary science. In medicine, BOE has been shown to have bronchodilator and vasodilator effects, making it a potential treatment for asthma and other respiratory diseases. BOE has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
In agriculture, BOE has been shown to have anabolic effects, promoting muscle growth and improving feed efficiency in livestock. BOE has also been studied for its potential use in enhancing plant growth and yield.
In veterinary science, BOE has been studied for its potential use in the treatment of respiratory diseases in horses and other animals.

properties

IUPAC Name

2-[[(1S,6S)-7-bicyclo[4.2.0]octanyl]amino]-1-(3,5-dimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-21-14-7-13(8-15(10-14)22-2)18(20)11-19-17-9-12-5-3-4-6-16(12)17/h7-8,10,12,16-20H,3-6,9,11H2,1-2H3/t12-,16-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVZVLZJMUZRDH-VJZABPCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CNC2CC3C2CCCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(CNC2C[C@H]3[C@@H]2CCCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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